molecular formula C24H37O5- B1259023 7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oate

7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oate

Cat. No. B1259023
M. Wt: 405.5 g/mol
InChI Key: OEKUSRBIIZNLHZ-DJDNIQJZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oate is a bile acid anion that is the conjugate base of 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid, obtained by deprotonation of the carboxy group;  major species at pH 7.3. It is a conjugate base of a 7alpha,12alpha-dihydroxy-3-oxo-5beta-cholan-24-oic acid.

Scientific Research Applications

Hydrogen-Bonded Aggregations of Oxo-Cholic Acids

The crystal structures of various oxo-cholic acids, including similar derivatives of 7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oate, have been studied. These studies reveal a variety of supramolecular architectures dominated by networks of cooperative O-H...O hydrogen bonds forming different packing motifs, often supported by weaker C-H...O interactions. This highlights the complex molecular interactions and structural variations possible with oxo-cholic acids (Bertolasi et al., 2005).

Synthesis for Bile Acid Biosynthesis Studies

Chemical synthesis methods have been developed for certain coenzyme A esters of oxo-cholic acids, aimed at studying the side chain cleavage in bile acid biosynthesis. This reflects the importance of these compounds in understanding the complex biochemical pathways involved in bile acid formation and metabolism (Kurosawa et al., 2001).

Biotransformation Using Aspergillus niger

The biotransformation of compounds similar to 7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oate using Aspergillus niger has been investigated, leading to the isolation of derivatives and the identification of new compounds. This showcases the potential of microbial transformation in generating novel derivatives for further research and application (Al-Aboudi et al., 2009).

Blood-Brain Barrier Permeation

Studies have indicated the potential of certain oxo-cholic acids in modifying the permeability of the blood-brain barrier (BBB). This suggests possible applications in enhancing drug delivery to the central nervous system, indicating a therapeutic potential for certain medical conditions (Mikov et al., 2004).

properties

Product Name

7alpha,12alpha-Dihydroxy-3-oxo-5beta-cholan-24-oate

Molecular Formula

C24H37O5-

Molecular Weight

405.5 g/mol

IUPAC Name

(4R)-4-[(5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C24H38O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-14,16-20,22,26-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1

InChI Key

OEKUSRBIIZNLHZ-DJDNIQJZSA-M

Isomeric SMILES

C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CCC(=O)C4)C)O)O)C

Canonical SMILES

CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(=O)C4)C)O)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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